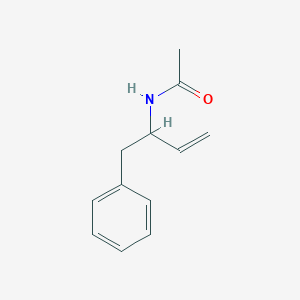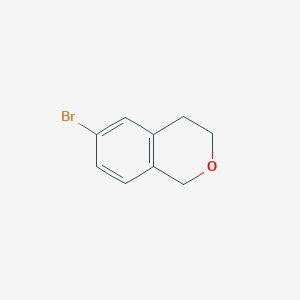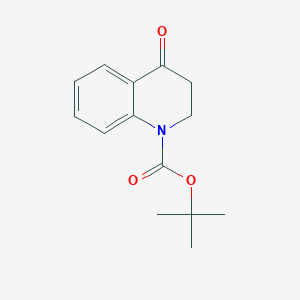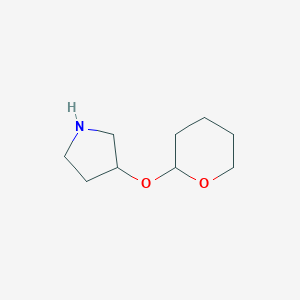![molecular formula C17H17ClN2O B065190 [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride CAS No. 165186-80-1](/img/structure/B65190.png)
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride, also known as AHPC, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. AHPC is a member of the azo dye family, which has been extensively studied for their biological activities.
作用機序
The exact mechanism of action of [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage in cancer cells. [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride has been shown to exhibit low toxicity in normal cells, suggesting that it may have a favorable safety profile for use as an anticancer agent. It has also been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a therapeutic agent.
実験室実験の利点と制限
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low cost compared to other anticancer agents. However, [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride has some limitations, including its poor solubility in water and its instability in the presence of light and air.
将来の方向性
There are several future directions for research on [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride. One area of research could focus on improving the solubility and stability of [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride, which would make it more suitable for use in clinical trials. Another area of research could focus on identifying the specific cancer cell types that are most sensitive to [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride, which would help to identify the patients who would benefit most from treatment with [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride. Finally, research could focus on developing new derivatives of [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride with improved anticancer activity and safety profiles.
Conclusion:
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride, or [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride, is a synthetic compound that has shown promise as an anticancer agent. Its mechanism of action involves the generation of reactive oxygen species and the induction of DNA damage in cancer cells. [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride has several advantages for use in lab experiments, including its low cost and ease of synthesis, but also has some limitations, including its poor solubility and stability. Future research could focus on improving the solubility and stability of [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride, identifying the specific cancer cell types that are most sensitive to [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride, and developing new derivatives of [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride with improved anticancer activity and safety profiles.
合成法
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride can be synthesized by the reaction of p-phenylenediamine with 2,4-pentanedione in the presence of hydrochloric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with aniline to form [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride.
科学的研究の応用
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHEZGIQUDBPG-YYHYJIDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=C(C=[NH+]C2=CC=CC=C2)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=C(/C=[NH+]C2=CC=CC=C2)\O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)




![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)


![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)


